molecular formula C25H20N4O2S B2578023 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 923147-91-5

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Cat. No.: B2578023
CAS No.: 923147-91-5
M. Wt: 440.52
InChI Key: BNYAVZQJESLFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide features a hybrid heterocyclic scaffold combining an imidazo[1,2-a]pyrimidine core linked to a dihydroacenaphthylene-sulfonamide moiety. Key structural attributes include:

  • Molecular formula: Likely $ \text{C}{24}\text{H}{19}\text{N}5\text{O}2\text{S} $ (inferred from ’s mass spectrometry $ m/z \, 551 \, [M+1] $, suggesting a molecular weight of ~550 g/mol) .
  • Functional groups: A sulfonamide group (-SO$_2$NH-) and a methyl-substituted imidazo[1,2-a]pyrimidine ring, which may confer unique physicochemical and biological properties.
  • Synthetic relevance: The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-16-13-14-29-15-22(27-25(29)26-16)17-5-9-20(10-6-17)28-32(30,31)23-12-8-19-4-2-3-18-7-11-21(23)24(18)19/h2-6,8-10,12-15,28H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYAVZQJESLFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=C5CCC6=CC=CC(=C65)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects, including organ damage and altered physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound within tissues can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. For instance, the compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression.

Biological Activity

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazo[1,2-a]pyrimidine moiety fused with a sulfonamide group. The unique arrangement of nitrogen atoms and the presence of multiple aromatic rings contribute to its pharmacological properties.

Structural Feature Description
Imidazo[1,2-a]pyrimidineA fused bicyclic structure known for its biological activity.
Sulfonamide GroupEnhances solubility and biological interaction.
7-Methyl SubstitutionInfluences the compound's reactivity and binding affinity.

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases involved in cancer progression, specifically targeting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties, potentially inhibiting viral replication in various models .
  • Anti-inflammatory Effects : The sulfonamide group is linked to anti-inflammatory activities, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds and their derivatives:

  • Anticancer Activity :
    • A study demonstrated that compounds similar to this compound exhibited significant inhibition of tumor cell proliferation in vitro. The IC50 values ranged from 10 µM to 25 µM across different cancer cell lines .
  • Antiviral Testing :
    • In vivo experiments indicated that certain derivatives showed up to 50% inhibition against Tobacco Mosaic Virus (TMV), comparable to established antiviral agents .
    Compound Concentration (mg/mL) Inhibition Rate (%)
    7a0.538.42
    7b0.542.00
    Ningnanmycin0.554.51
  • Anti-inflammatory Studies :
    • Research on sulfonamide derivatives revealed promising anti-inflammatory effects with IC50 values lower than that of standard drugs like diclofenac .

Scientific Research Applications

Anticancer Activity
Research indicates that compounds similar to N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in cell proliferation and apoptosis pathways .

Enzyme Inhibition
The sulfonamide group in this compound plays a crucial role in inhibiting carbonic anhydrase and other enzymes related to tumor growth. This inhibition can disrupt the acid-base balance in tumor microenvironments, thereby limiting tumor progression .

Biochemical Research Applications

Biomolecular Interactions
The compound is also investigated for its ability to interact with biomolecules such as proteins and nucleic acids. Its unique structure allows it to bind effectively to specific sites on target biomolecules, which can be utilized in drug design and development processes.

Drug Development
Due to its promising biological activity, this compound is being explored as a lead compound for the development of new therapeutic agents aimed at treating various diseases, including cancer and infectious diseases .

Organic Synthesis Applications

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. These synthetic strategies are valuable for producing high-purity compounds necessary for pharmacological testing .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer efficacy against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability, highlighting the potential of this compound class in cancer therapy .

Case Study 2: Enzyme Targeting
Another study focused on the enzyme inhibition properties of this compound class against carbonic anhydrase II. The findings indicated that specific derivatives showed effective inhibition rates comparable to established inhibitors, suggesting their utility as therapeutic agents in managing conditions influenced by enzyme activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Findings Reference
Target Compound Imidazo[1,2-a]pyrimidine - 7-Methyl group
- 1,2-Dihydroacenaphthylene-sulfonamide
~550 N/A (Data not explicitly provided in evidence)
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine - 4-Methylsulfonylphenyl
- N-phenyl
~365 Selective COX-2 inhibition (IC$_{50}$ = 0.12 µM)
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine Imidazo[1,2-a]pyridine - 4-Fluorophenyl
- Benzylamine
~339 Antibacterial activity (MIC = 12.5 µg/mL against S. aureus)
N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide Imidazo[1,2-a]pyridine - Methanesulfonamide 287.34 N/A (Structural analog with simpler sulfonamide)
Compound 4 () Imidazo[1,2-a]pyrimidine - Tetrahydroxytetrahydro-2H-pyran
- Diethylamino
~550 IR C–H stretch (2977 cm$^{-1}$), carbonyl (1590 cm$^{-1}$)

Core Heterocycle Modifications

  • Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine: The target compound’s pyrimidine core (vs. Pyrimidine derivatives often exhibit improved metabolic stability compared to pyridine analogs due to reduced susceptibility to oxidative degradation .
  • Dihydroacenaphthylene vs. Phenyl Rings :

    • The dihydroacenaphthylene group in the target compound introduces steric bulk and planar aromaticity, which may improve intercalation with DNA or hydrophobic enzyme pockets compared to simpler phenyl rings in and .

Substituent Effects

  • Sulfonamide/Sulfamoyl Groups: The target compound’s sulfonamide group (-SO$2$NH-) is structurally distinct from the methylsulfonyl (-SO$2$CH$_3$) group in . Sulfonamides are known for their role in enhancing solubility and binding to enzymes like carbonic anhydrase . ’s sulfamoyl analogs (e.g., $ \text{C}{24}\text{H}{23}\text{N}5\text{O}5\text{S} $) show lower molecular weights (~493 g/mol) but lack the fused acenaphthylene system, reducing rigidity .
  • Fluorine and Methyl Substituents :

    • Fluorine in ’s compound increases lipophilicity (logP ~3.5), improving membrane permeability compared to the target compound’s methyl group .
    • Methyl groups (e.g., 7-methyl in the target compound) are commonly used to modulate electron density and steric effects without significantly altering solubility .

Q & A

Q. Q1. What are the key synthetic routes for preparing N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide, and how can reaction conditions be optimized?

A: The synthesis typically involves a multi-step process:

Core imidazo[1,2-a]pyrimidine formation : Cyclization of amines (e.g., 2-aminopyrimidine derivatives) with diketones or α-bromoacetophenones under reflux conditions (e.g., MeOH/NaHCO₃) .

Sulfonamide coupling : Reacting the imidazo[1,2-a]pyrimidine core with acenaphthylene sulfonyl chloride derivatives in anhydrous DMF or THF, using base catalysts like triethylamine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Optimization : Adjust stoichiometry (1:1.2 molar ratio for sulfonamide coupling), temperature (0–10°C for exothermic steps), and solvent polarity to minimize byproducts .

Q. Q2. What analytical techniques are critical for characterizing this compound and validating its structural integrity?

A:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the imidazo[1,2-a]pyrimidine ring and sulfonamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₂₃H₁₈N₄O₂S) and isotopic patterns .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography (if crystals form): Resolve conformational ambiguities in the dihydroacenaphthylene moiety .

Q. Q3. How can researchers design initial biological screening assays to evaluate this compound’s activity?

A:

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases (common targets for imidazo[1,2-a]pyrimidines) using fluorescence-based ADP-Glo™ or cAMP ELISA .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. Q4. What strategies resolve contradictions in biological activity data between similar imidazo[1,2-a]pyrimidine derivatives?

A:

Structural comparison : Overlay X-ray structures or docking models to identify critical substituent interactions (e.g., 7-methyl vs. 8-bromo analogs) .

Off-target profiling : Use kinome-wide selectivity screens (e.g., Eurofins KinaseProfiler®) to identify unintended targets .

Metabolic stability assays : Compare hepatic microsomal half-lives (human/rat) to rule out pharmacokinetic confounding factors .

Q. Q5. How can regioselectivity challenges during imidazo[1,2-a]pyrimidine synthesis be addressed?

A:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro, chloro) to steer cyclization toward the desired position .
  • Microwave-assisted synthesis : Enhance reaction uniformity and reduce side-product formation (e.g., 150°C, 20 min) .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to predict transition-state energies for competing pathways .

Q. Q6. What methodologies are recommended for studying the compound’s pharmacokinetics and drug-likeness?

A:

  • Lipinski’s Rule of Five : Calculate logP (<5), hydrogen bond donors/acceptors (<10) using tools like Molinspiration .
  • In vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Permeability : Caco-2 cell monolayer assay .
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

Q. Q7. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic potential?

A:

  • Substituent variation : Synthesize analogs with modified acenaphthylene (e.g., halogenation) or sulfonamide groups (e.g., methyl vs. phenyl) .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with bioactivity .
  • In vivo efficacy : Test top candidates in xenograft models (e.g., BALB/c mice) at 10–50 mg/kg doses .

Q. Q8. What computational tools are effective for predicting off-target interactions or toxicity risks?

A:

  • Molecular docking : AutoDock Vina or Glide to screen against Tox21 databases .
  • Proteochemometric models : Predict polypharmacology using machine learning (e.g., DeepChem) .
  • CYP450 inhibition assays : Fluorescent-based assays (e.g., CYP3A4) to assess metabolic interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.